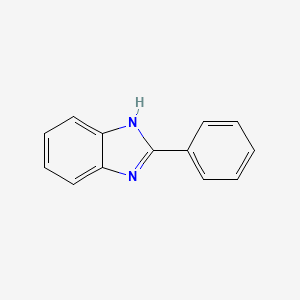
2-Phenylbenzimidazole
Overview
Description
2-Phenylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused with a phenyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzimidazole, which is a fundamental structure in many biologically active molecules .
Mechanism of Action
Target of Action
2-Phenylbenzimidazole, also known as Ensulizole, is primarily used as a sunscreen agent . It has been reported to have antitumor activity, with potential targets including cancer drug targets of current interest .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its ability to cause DNA photodamage via both Type-I and Type-II mechanisms when UVB irradiated . In the context of its antitumor activity, two major apoptotic pathways have been described: the extrinsic death receptor-mediated pathway and the intrinsic mitochondrion-initiated pathway .
Pharmacokinetics
It is known that the compound is water-soluble , which suggests it may have good bioavailability
Result of Action
The primary result of the action of this compound is the protection of the skin against harmful UV-B radiations . In the context of its antitumor activity, it has been found to exhibit potent multi-cancer inhibitory effects against certain cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a sunscreen agent depends on its stability under exposure to sunlight . In addition, the pH of the solution it is in can affect its photoluminescence intensity and lifetime .
Biochemical Analysis
Biochemical Properties
2-Phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biochemical roles . For instance, it has been found to inhibit certain enzymes involved in various metabolic pathways . The nature of these interactions is largely dependent on the specific structure and properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit potent anticancer activity against several human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to certain protein kinases, blocking their activity and thereby exerting its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a solvent mixture under mild conditions, resulting in high yields of the desired product . Another method involves the thermal condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles, imidates, or orthoesters .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as sulfonation, quenching, solid-liquid separation, and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
2-Phenylbenzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylbenzimidazole can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, which lacks the phenyl group at the 2-position.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole and 2-ethylbenzimidazole.
Unique Properties: this compound is unique due to its enhanced biological activity and UV-absorbing properties, making it suitable for diverse applications.
Properties
IUPAC Name |
2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHDSLIWMUSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052460 | |
| Record name | 2-Phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
716-79-0, 97542-80-8 | |
| Record name | 2-Phenylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The specific interaction mechanism of 2-phenylbenzimidazole varies depending on its target. For instance:
- DNA Intercalation: Certain this compound derivatives, particularly those with carboxamide substituents, exhibit DNA intercalating properties. [] These compounds insert themselves between DNA base pairs, potentially interfering with DNA replication and transcription. []
- Estrogen Receptor Binding: Studies using molecular docking simulations show that this compound derivatives can bind to the estrogen receptor. [] This interaction may explain the potential antitumor activity of these compounds against hormone-dependent cancers. []
- Metal Complexation: this compound can act as a ligand, forming complexes with various metal ions like platinum(II) and cobalt(II). [, , ] These complexes can exhibit different biological activities depending on the metal ion and other ligands present.
- Photosensitization: this compound and its derivative this compound-5-sulfonic acid can act as photosensitizers, particularly in the presence of UV-B radiation. [] Upon absorbing UV-B light, these compounds generate reactive oxygen species (ROS) like singlet oxygen, which can damage DNA, particularly guanine bases. [, ]
- Antitumor Activity: Intercalation into DNA or binding to the estrogen receptor can inhibit cancer cell growth. [, ]
- Antimicrobial Activity: Metal complexes of this compound demonstrate activity against various bacteria and fungi. []
- Phototoxicity: The generation of ROS by photosensitized this compound can cause damage to cellular components like DNA. [, ]
A:
Molecular Formula: C13H10N2* Molecular Weight: 194.23 g/mol* Spectroscopic Data: * IR: Characteristic peaks for N-H stretching (around 3400 cm−1), C=N stretching (around 1600 cm−1), and aromatic C-H stretching (around 3000 cm−1). [, , , ] * 1H NMR: Signals corresponding to aromatic protons in the range of 7-8 ppm and a broad signal for the N-H proton around 12-13 ppm. [, , , ] * UV-Vis:* Absorption bands in the UV region, with specific wavelengths depending on the solvent and substituents. [, , , ]
ANone: this compound and its derivatives have been incorporated into various materials:
- Polyimides: Incorporation of this compound units into polyimide backbones results in materials with excellent thermal stability (up to 540 °C) and high glass transition temperatures. [] These polyimides also exhibit good mechanical properties, making them suitable for high-performance applications.
- Organic Light Emitting Diodes (OLEDs): Platinum(II) complexes containing this compound ligands have been investigated for their application in OLEDs. [] These complexes demonstrate high thermal stability and phosphorescent properties, leading to efficient light emission.
- Hydrotalcite-like Compounds: Intercalation of this compound-5-sulfonic acid into hydrotalcite-like materials enhances their UV absorbing capabilities and improves the photostability of polypropylene films. []
- Layered Double Hydroxides (LDHs): Similar to hydrotalcite, the intercalation of this compound-5-sulfonic acid into LDHs leads to enhanced UV absorption and fluorescence properties, making these composites potential sensors for nucleotides. []
- pH: this compound-5-sulfonic acid shows pH-dependent stability, with its absorption and fluorescence properties changing with pH. [, ]
- UV Radiation: While this compound-5-sulfonic acid is used as a UV filter, it can degrade under UV irradiation, particularly in the presence of catalysts like TiO2. []
- Temperature: Many this compound derivatives, especially when incorporated into polymers or metal complexes, exhibit high thermal stability. [, ]
ANone: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound:
- Density Functional Theory (DFT): DFT calculations are employed to investigate various aspects, including:
- Electronic Structure and Properties: DFT helps determine the electronic structure, HOMO-LUMO energy gaps, and other electronic properties of this compound derivatives. [, ]
- Photochemical Reactions: DFT calculations can predict and evaluate the photodegradation behavior of this compound-5-sulfonic acid in water, considering its interactions with water constituents and dissolved organic matter. []
- Molecular Docking: DFT-optimized structures are used in molecular docking studies to investigate the binding modes and interactions of this compound derivatives with biological targets like the estrogen receptor. []
- Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of this compound derivatives with their biological activities, such as anticancer activity or skin permeability. [, ] These models help predict the activity of new derivatives and guide the design of more potent compounds.
ANone: The biological activity of this compound is highly dependent on its substitution pattern.
- Introducing electron-donating or withdrawing groups on the phenyl ring of this compound can significantly influence its anticancer activity. [, ]
- The position of the substituent on the phenyl ring also plays a role. For example, compounds with a methoxy group at the para position of the phenyl ring show enhanced activity against the MDA-MB-231 breast cancer cell line. []
- Replacing the phenyl ring with other heterocycles like thiazole can also alter the activity. For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole shows potent antitumor activity but suffers from poor water solubility. []
- Platinum(II) complexes of this compound with various substituents on the benzimidazole ring exhibit varying degrees of antifungal and antibacterial activity. []
- Introducing a dialkylaminomethyl group at the 1-position and varying the substituents at the 2- and 5-positions of the benzimidazole ring significantly influences the antimicrobial activity. []
ANone: The stability of this compound and its derivatives can be influenced by several factors, and specific formulation strategies can be employed to improve their stability, solubility, or bioavailability.
- pH: The stability of some derivatives, like this compound-5-sulfonic acid, can be pH-dependent. [, ] Formulation at a specific pH range may be necessary to maintain stability.
- UV Radiation: While some derivatives are used as UV filters, they can degrade upon prolonged UV exposure. [] Packaging that limits UV penetration can be beneficial.
ANone: Specific SHE regulations for this compound and its derivatives vary depending on the geographical region and intended application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7731436.png)
![2-[5-(3-Bromophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid](/img/structure/B7731437.png)
![2-[5-(3-Bromophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B7731439.png)
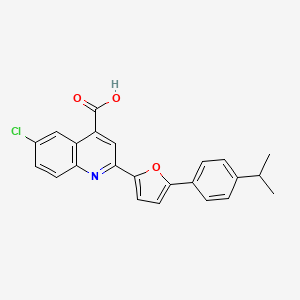
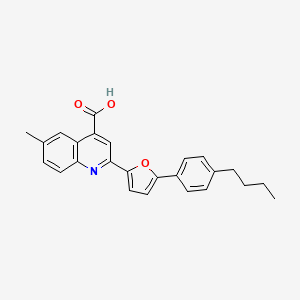
![(2Z)-2-[3-(4-bromophenyl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731472.png)
![(2Z)-2-[3-(4-bromophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B7731475.png)
![(2Z)-2-[3-(4-bromophenyl)-5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B7731481.png)
![(2Z)-2-[3-(4-bromophenyl)-5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B7731486.png)
![6-Ethyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B7731492.png)
![2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B7731503.png)
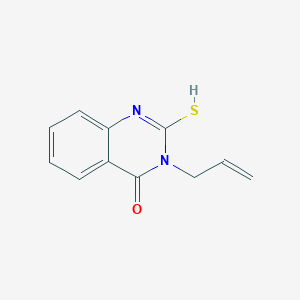
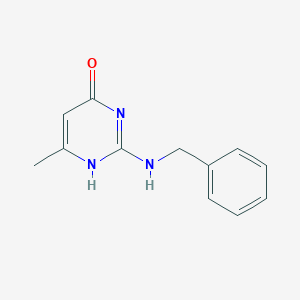
![3-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7731527.png)
